molecular formula C16H16O3 B14360561 4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one CAS No. 92409-51-3

4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14360561
CAS No.: 92409-51-3
M. Wt: 256.30 g/mol
InChI Key: IENKWGBKMDMXBJ-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core substituted with a methoxyphenoxypropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 2-methoxyphenol with a suitable propylidene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.

    Substitution: Electrophilic aromatic substitution can occur on the phenoxy ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Hydroxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one
  • 4-[2-(2-Chlorophenoxy)propylidene]cyclohexa-2,5-dien-1-one
  • 4-[2-(2-Nitrophenoxy)propylidene]cyclohexa-2,5-dien-1-one

Uniqueness

4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

92409-51-3

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4-[2-(2-methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C16H16O3/c1-12(11-13-7-9-14(17)10-8-13)19-16-6-4-3-5-15(16)18-2/h3-12H,1-2H3

InChI Key

IENKWGBKMDMXBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C1C=CC(=O)C=C1)OC2=CC=CC=C2OC

Origin of Product

United States

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